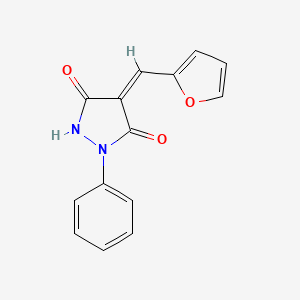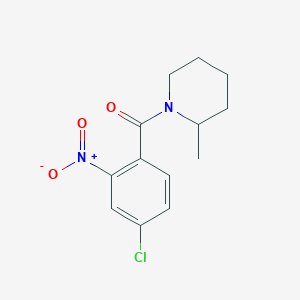![molecular formula C17H13F2N3O2 B4951656 N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4951656.png)
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions or through the use of fluorinated building blocks in the initial stages of synthesis.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-2-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-bromophenyl)-2-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly affect its chemical properties, biological activity, and pharmacokinetics compared to its chlorinated or brominated analogs.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-12-7-5-11(6-8-12)9-17-21-15(22-24-17)10-16(23)20-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVPEGKYGZDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(2-pyrazinyl)ethyl]-2-indanecarboxamide](/img/structure/B4951575.png)

![4-({2-[3-(1-ETHYNYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID](/img/structure/B4951587.png)
![4-(benzyloxy)-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4951596.png)
![1-(3-Chlorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B4951602.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B4951609.png)
![7-tert-butyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4951610.png)
![4-(4-fluorophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B4951618.png)
![(Z)-3-(2,5-dimethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4951625.png)
![(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4951628.png)



![2-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B4951678.png)
